2-Chlorohexane is an organochlorine compound with the molecular formula and a molecular weight of 120.62 g/mol. It is classified as a secondary alkyl halide, specifically a chlorinated derivative of hexane, where the chlorine atom is attached to the second carbon atom in the chain. This structure can be represented as CH₃-CHCl-CH₂-CH₂-CH₂-CH₃. The compound is also known by other names such as 2-hexyl chloride and has the CAS Registry Number 638-28-8 .
The biological activity of 2-chlorohexane is not extensively documented, but like many chlorinated hydrocarbons, it may exhibit toxicity to aquatic life and could have potential effects on human health if exposure occurs through inhalation or skin contact. Its role in biological systems is primarily as a solvent or reagent rather than a biologically active compound .
2-Chlorohexane can be synthesized through several methods:
Studies on the interactions of 2-chlorohexane primarily focus on its reactivity with nucleophiles and electrophiles. Its behavior in substitution and elimination reactions has been analyzed to understand its potential applications in synthetic organic chemistry. Additionally, its environmental impact has been assessed due to its chlorinated nature, which may lead to bioaccumulation and toxicity .
Several compounds are structurally similar to 2-chlorohexane, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chlorohexane | C₆H₁₃Cl | Chlorine at the first carbon; primary alkyl halide |
3-Chlorohexane | C₆H₁₃Cl | Chlorine at the third carbon; secondary alkyl halide |
2-Bromohexane | C₆H₁₃Br | Bromine instead of chlorine; similar reactivity |
2-Iodohexane | C₆H₁₃I | Iodine instead of chlorine; more reactive due to weaker C-I bond |
Uniqueness of 2-Chlorohexane: The positioning of the chlorine atom at the second carbon makes it a secondary alkyl halide, which influences its reactivity patterns compared to primary and tertiary alkyl halides. This unique placement allows it to engage effectively in both substitution and elimination reactions while providing distinct stereochemical outcomes .
Flammable;Irritant